Zolpidem, a non-benzodiazepine hypnotic agent, has been extensively studied for its therapeutic effects, particularly in the treatment of insomnia. It is known for its high affinity for the GABAA receptor benzodiazepine site, which is crucial for its hypnotic properties. The drug has been the subject of various studies exploring its mechanism of action, potential applications beyond sleep disorders, and its effects on cognitive and psychiatric conditions5910.
Zolpidem's primary mechanism of action involves its selectivity for the GABAA receptor benzodiazepine site, particularly the α1-GABAA receptors. This selectivity is responsible for its sedative-hypnotic effects, as demonstrated in studies with α1(H101R) mice, which have zolpidem-insensitive α1-GABAA receptors. The sedative and anticonvulsant activities of zolpidem are attributed to its action on these receptors, without significant binding to α5-GABAA receptors10. Additionally, zolpidem has been shown to possess agonist properties at central benzodiazepine receptors, with high-affinity binding in the rat brain, particularly in the cerebral cortex and cerebellum2. The drug's interaction with these receptors is further supported by its ability to inhibit recombinant hERG K+ channels, which may contribute to its association with long QT syndrome4.
Zolpidem is primarily used as a hypnotic drug for the treatment of insomnia. Its efficacy in initiating sleep has been demonstrated in a polysomnographic study, where sublingual zolpidem was found to be more effective than oral zolpidem in reducing latency to persistent sleep6. Moreover, the addition of zolpidem to combination therapy with atomoxetine-oxybutynin has been shown to increase sleep efficiency and the respiratory arousal threshold in obstructive sleep apnea, highlighting its potential in treating complex sleep-related disorders3.
Recent studies have suggested that zolpidem therapy may have antioxidant effects that could be beneficial against oxidative injury, which is implicated in the etiopathogenesis of several severe diseases, including psychiatric disorders. The antioxidant potential of zolpidem, as a scavenger of reactive oxygen species, supports its potential therapeutic effects in improving conditions associated with oxidative stress1.
Zolpidem's effects on memory functions have been explored, revealing that it can impair explicit memory for material presented after drug administration without affecting implicit memory or previously acquired knowledge. This suggests that while zolpidem may have adverse effects on certain memory functions, it does not universally impair cognitive processes8.
In a study using large-scale calcium imaging with a miniaturized fluorescence microscope, zolpidem was found to significantly suppress neuronal activity in the CA1 region of the hippocampus in freely behaving mice. This suppression of calcium signaling aligns with the drug's known sedative effects and provides insight into its potential impact on neuronal circuits critical for cognition and memory9.
Zolpidem has been clinically associated with acquired long QT syndrome and torsade de pointes tachyarrhythmia. The drug's acute inhibition of recombinant hERG K+ channels and action potential prolongation in human cardiomyocytes derived from induced pluripotent stem cells suggests a mechanism underlying these cardiovascular risks4.
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4